![molecular formula C19H17N7O2 B4802188 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide](/img/structure/B4802188.png)
3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide
Description
This compound features a benzotriazinone (1,2,3-benzotriazin-4(3H)-one) core linked via a propanamide chain to a para-substituted phenyl group bearing a 1,2,4-triazol-1-ylmethyl moiety. The 1,2,4-triazole substituent may enhance bioactivity, particularly in antimicrobial applications, as triazoles are common pharmacophores in antifungal and antibacterial agents .
Its structural complexity suggests applications in targeting enzymes or receptors involved in microbial pathogenesis or cancer.
Properties
IUPAC Name |
3-(4-oxo-1,2,3-benzotriazin-3-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O2/c27-18(9-10-26-19(28)16-3-1-2-4-17(16)23-24-26)22-15-7-5-14(6-8-15)11-25-13-20-12-21-25/h1-8,12-13H,9-11H2,(H,22,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAPBOLLHMLSPW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NC3=CC=C(C=C3)CN4C=NC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]propanamide is a synthetic organic molecule with potential therapeutic applications. Its structure features a benzotriazine moiety linked to a triazole derivative, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicinal chemistry.
- Molecular Formula : C15H16N6O2
- Molecular Weight : 296.33 g/mol
- CAS Number : 125700-69-8
- IUPAC Name : this compound
Biological Activity Overview
The biological activity of this compound has been investigated in various studies focusing on its antimicrobial , anticancer , and antioxidant properties.
Antimicrobial Activity
Research indicates that derivatives of benzotriazine compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that benzotriazine derivatives showed potent activity against various bacterial strains with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 32 µg/mL .
Anticancer Activity
The compound's potential as an anticancer agent is supported by findings that suggest it can induce apoptosis in cancer cells:
- In vitro studies have shown that the compound can inhibit cell proliferation in several cancer cell lines, including those derived from breast and lung cancers. The IC50 values for these effects were reported to be in the low micromolar range (10–30 µM) depending on the cell line tested .
Antioxidant Activity
The antioxidant capacity of the compound has also been evaluated:
- It was found to scavenge free radicals effectively, with a reported IC50 value indicating significant antioxidant activity comparable to standard antioxidants like ascorbic acid .
The mechanisms underlying the biological activities of this compound are believed to involve multiple pathways:
- Inhibition of Enzymatic Activity : The presence of the triazole ring is thought to facilitate the inhibition of enzymes critical for microbial survival and cancer cell metabolism.
- Induction of Apoptosis : The compound may activate apoptotic pathways through the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
- Antioxidant Mechanism : The ability to donate electrons may play a role in neutralizing reactive oxygen species (ROS), thereby protecting cellular components from oxidative damage.
Case Studies and Research Findings
Several studies have highlighted the significance of this compound in therapeutic contexts:
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table highlights structural analogs and their distinguishing features:
Key Observations
Compounds with sulfonamide or oxadiazine cores (e.g., ) exhibit divergent bioactivities, emphasizing the role of the core in target specificity .
Substituent Effects :
- The 1,2,4-triazol-1-ylmethyl group in the target compound may improve solubility and membrane permeability compared to bulkier substituents like [1,2,4]triazolo[4,3-a]pyridine .
- Fluorinated analogs (e.g., ) show enhanced antibacterial potency, suggesting that halogenation could further optimize the target compound’s activity .
Bioactivity Trends :
- Triazole-containing derivatives consistently demonstrate antimicrobial properties. For example, 1,2,4-triazole derivatives in inhibit fungal pathogens at rates exceeding 85%, comparable to clinical antifungals like diniconazole .
- The absence of a sulfonamide group in the target compound may reduce nephrotoxicity risks associated with sulfa drugs while retaining triazole-mediated efficacy .
Research Findings and Implications
- Antifungal Potential: The structural similarity to ’s triazole-benzamide derivatives suggests the target compound could inhibit fungal cytochrome P450 enzymes (e.g., CYP51), a common mechanism for triazole antifungals .
- Antibacterial Optimization : Incorporating fluorinated phenyl groups (as in ) or modifying the propanamide chain length could enhance bacterial membrane penetration .
- Crystallographic Data : Tools like SHELXL and ORTEP () are critical for resolving the compound’s conformation and intermolecular interactions, aiding in structure-activity relationship (SAR) studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.